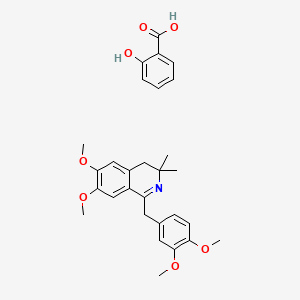
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N',N'-tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- is a complex organic compound with the molecular formula C17H19Cl2N3O2 This compound is characterized by its unique structure, which includes a pyridine ring substituted with dichlorophenyl and dimethyl groups, as well as diethylamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The dichlorophenyl and dimethyl groups are introduced via electrophilic aromatic substitution reactions.
Amidation: The diethylamide groups are added through amidation reactions using suitable amine precursors and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenyl)-2,3-N,5-N,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide
- 3,5-Pyridinedicarboxamide,4-(1,3-benzodioxol-5-yl)-1,4-dihydro-N3,N5,2,6-tetramethyl
Uniqueness
Compared to similar compounds, 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences make it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
161772-08-3 |
|---|---|
Molecular Formula |
C23H31Cl2N3O2 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-3-N,3-N,5-N,5-N-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C23H31Cl2N3O2/c1-7-27(8-2)22(29)19-14(5)26-15(6)20(23(30)28(9-3)10-4)21(19)17-12-11-16(24)13-18(17)25/h11-13,21,26H,7-10H2,1-6H3 |
InChI Key |
FHQSTOOLRKZMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)N(CC)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


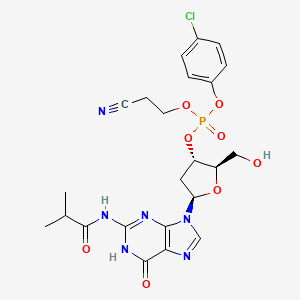
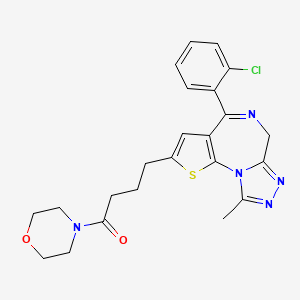
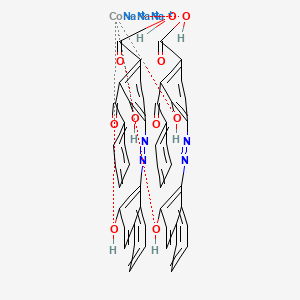
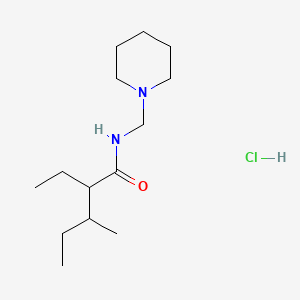

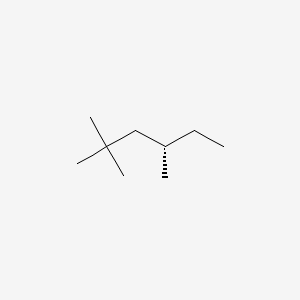

![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)

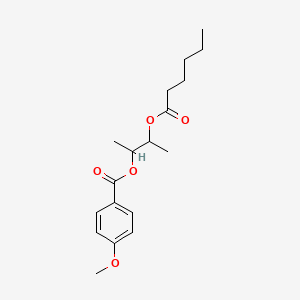
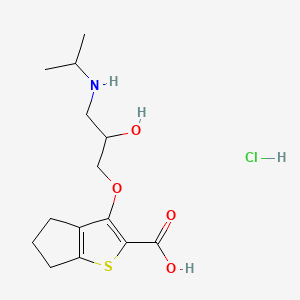
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

